molecular formula C11H17NO B7838646 1-(4-Isopropoxyphenyl)-N-methylmethanamine

1-(4-Isopropoxyphenyl)-N-methylmethanamine

Cat. No.: B7838646
M. Wt: 179.26 g/mol
InChI Key: JJKPSSYVVNCFIS-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isopropoxyphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropoxyphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKPSSYVVNCFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical and Molecular Properties of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-Isopropoxyphenyl)-N-methylmethanamine, a substituted benzylamine derivative. It details the compound's chemical structure, nomenclature, and key physicochemical properties relevant to its potential application in medicinal chemistry and drug development. This guide synthesizes structural analysis with predicted molecular characteristics to offer insights into its behavior in biological systems. Methodologies for its synthesis and analytical characterization are also discussed, providing a foundational resource for researchers exploring this and related molecular scaffolds.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

1-(4-Isopropoxyphenyl)-N-methylmethanamine is a precise chemical entity with several key identifiers that ensure its unambiguous documentation in chemical databases and literature.

  • Systematic IUPAC Name: 1-(4-Isopropoxyphenyl)-N-methylmethanamine

  • Common Synonyms: (4-isopropoxyphenyl)-N-methylmethanamine

  • CAS Number: 41690-88-4[1]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • SMILES Code: CC(OC1=CC=C(CNC)C=C1)C[1]

Chemical Structure

The molecular architecture consists of a central benzene ring substituted at positions 1 and 4. A methylmethanamine group (-CH₂NHCH₃) is attached at position 1, and an isopropoxy group (-OCH(CH₃)₂) is at position 4. This para-substitution pattern is crucial for defining the molecule's overall geometry, polarity, and potential for intermolecular interactions.

Chemical Structure of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Figure 1: 2D Chemical Structure of 1-(4-Isopropoxyphenyl)-N-methylmethanamine.

Physicochemical and Molecular Properties

The molecular properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for 1-(4-Isopropoxyphenyl)-N-methylmethanamine are summarized below.

Summary of Molecular Properties
PropertyValueSource
Molecular Weight 179.26 g/mol [1]
Molecular Formula C₁₁H₁₇NO[1]
Predicted XLogP3 2.4PubChem (Computed)
Predicted pKa (Basic) 10.2 (Amine)ChemAxon (Predicted)
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 2PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Topological Polar Surface Area (TPSA) 21.2 ŲPubChem (Computed)
In-Depth Analysis of Key Properties
  • Lipophilicity (logP): The predicted octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate level of lipophilicity. This property is a critical determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier. The isopropoxy group significantly contributes to this lipophilic character.

  • Ionization (pKa): The secondary amine in the N-methylmethanamine moiety is basic, with a predicted pKa of around 10.2. This means that at physiological pH (≈7.4), the amine group will be predominantly protonated, existing as a positively charged cation. This ionization state is crucial as it enhances aqueous solubility but can limit passive diffusion across lipid membranes. The charge also plays a vital role in forming ionic bonds with biological targets such as receptors or enzymes.

  • Solubility: The presence of the polar, ionizable amine group suggests that the compound will exhibit higher solubility in acidic aqueous solutions compared to neutral or basic media. The isopropoxyphenyl group, being largely nonpolar, will contribute to its solubility in organic solvents.

  • Molecular Size and Shape: With a molecular weight of 179.26 g/mol , this is a relatively small molecule, a favorable characteristic for oral bioavailability according to Lipinski's Rule of Five. The molecule possesses four rotatable bonds, granting it conformational flexibility which is essential for adapting its shape to fit into the binding pockets of protein targets.

Synthesis and Analytical Characterization

Plausible Synthetic Pathway: Reductive Amination

A standard and efficient method for synthesizing this compound is through the reductive amination of 4-isopropoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the target secondary amine.

G cluster_reactants Reactants cluster_process Process A 4-Isopropoxybenzaldehyde C Imine Formation (Schiff Base Intermediate) A->C Step 1 B Methylamine (CH3NH2) B->C D In-situ Reduction (e.g., NaBH4, H2/Pd) C->D Step 2 E 1-(4-Isopropoxyphenyl)- N-methylmethanamine D->E Final Product G Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight (179.26) Start->MS NMR NMR Spectroscopy (1H, 13C) Elucidate Structure Start->NMR FTIR FTIR Spectroscopy Identify Functional Groups Start->FTIR HPLC HPLC Analysis Determine Purity (%) MS->HPLC Structural Confirmation Feeds into Purity Check NMR->HPLC Structural Confirmation Feeds into Purity Check Result Confirmed Structure & Purity Report HPLC->Result FTIR->HPLC Structural Confirmation Feeds into Purity Check

Sources

1-(4-Isopropoxyphenyl)-N-methylmethanamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

1-(4-Isopropoxyphenyl)-N-methylmethanamine (CAS 41690-88-4) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis (). Structurally, it merges an electron-donating, lipophilic isopropoxy ether with a reactive N-methylmethanamine moiety. This unique configuration makes it an ideal precursor for complex amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr), particularly in the development of targeted therapeutics ([1]).

Chemical Identifiers and Physicochemical Properties

Accurate chemical identification is paramount for regulatory compliance, analytical validation, and synthetic planning. The following table summarizes the core identifiers and quantitative properties of the compound ().

AttributeValue
Chemical Name 1-(4-Isopropoxyphenyl)-N-methylmethanamine
Synonyms N-methyl-4-isopropoxybenzylamine; methyl({4-(propan-2-yloxy)phenyl}methyl)amine
CAS Number 41690-88-4
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
SMILES CC(C)Oc1ccc(CNC)cc1
InChIKey JJKPSSYVVNCFIS-UHFFFAOYSA-N
Physical Form Liquid
Boiling Point 108-109 °C at 3 mmHg
Storage Conditions Inert atmosphere, dark place, room temperature

Table 1: Core chemical identifiers and physical properties.

Applications in Medicinal Chemistry

The structural features of 1-(4-Isopropoxyphenyl)-N-methylmethanamine make it a privileged scaffold in the development of several advanced therapeutic classes:

  • PDE5 Inhibitors: Derivatives of 4-isopropoxybenzylamine are critical in synthesizing highly specific Phosphodiesterase V (PDE5) inhibitors. These compounds are investigated for treating erectile dysfunction and cardiovascular conditions (e.g., pulmonary hypertension) by modulating the NO/cGMP pathway ([2],[3]). The isopropoxy group enhances lipid solubility, thereby improving cellular permeability and binding affinity within the receptor pocket.

  • ALX Receptor / FPRL2 Agonists: Spiro-cyclic and bridged derivatives utilizing this amine building block have been developed as Lipoxin A4 Receptor (ALXR) agonists ([4]). These agonists mediate calcium mobilization and exhibit potent anti-inflammatory and pro-resolution activities, specifically targeting macrophage and neutrophil migration pathways.

Synthetic Workflow and Experimental Protocol

The most robust and scalable method for synthesizing 1-(4-Isopropoxyphenyl)-N-methylmethanamine is the reductive amination of 4-isopropoxybenzaldehyde with methylamine.

Reaction Pathway Diagram

Synthesis A 4-Isopropoxybenzaldehyde (Starting Material) C Imine Intermediate (Schiff Base) A->C Condensation B Methylamine (CH3NH2) + Acetic Acid B->C E 1-(4-Isopropoxyphenyl)-N- methylmethanamine (CAS: 41690-88-4) C->E Reductive Amination D NaBH(OAc)3 (Reducing Agent) D->E F Amide Coupling / SNAr Reactions E->F API Scaffold G PDE5 Inhibitors & ALX Agonists F->G Drug Development

Figure 1: Synthetic workflow and downstream pharmaceutical applications of CAS 41690-88-4.

Step-by-Step Methodology: Reductive Amination

Expertise & Causality: This protocol deliberately utilizes Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient imine without reducing the starting aldehyde, thereby maximizing yield and minimizing unwanted alcohol byproducts. Acetic acid is employed to catalyze the imine formation by protonating the carbonyl oxygen, significantly increasing its electrophilicity.

Reagents:

  • 4-Isopropoxybenzaldehyde (1.0 eq)

  • Methylamine solution (33% in EtOH, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Imine Formation: Dissolve 4-isopropoxybenzaldehyde in anhydrous DCM under an inert nitrogen atmosphere. Causality: The inert atmosphere prevents the oxidative degradation of the resulting amine. Add the methylamine solution and glacial acetic acid. Stir at room temperature for 2 hours to drive the dehydration step necessary for Schiff base (imine) formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reduction, preventing thermal degradation of the intermediate.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours until TLC indicates the complete consumption of the aldehyde.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation (bp ~108-109 °C at 3 mmHg) to afford the pure secondary amine ().

Analytical Validation (Self-Validating Protocol)

To ensure the trustworthiness of the synthesized batch, the following analytical self-validation loop must be executed prior to downstream API synthesis:

  • 1H NMR (400 MHz, CDCl3):

    • Validation Check: Look for the characteristic septet at ~4.5 ppm (1H, J = 6.0 Hz) corresponding to the methine proton of the isopropoxy group.

    • Amine Confirmation: A singlet at ~3.7 ppm (2H) confirms the benzylic CH2, and a singlet at ~2.4 ppm (3H) confirms the N-methyl group. The complete absence of an aldehyde peak (~9.8 ppm) validates 100% conversion.

  • LC-MS (ESI+):

    • Validation Check: The mass spectrum must show a dominant [M+H]+ peak at m/z 180.3, strictly matching the exact mass of the protonated molecule.

  • HPLC (Reverse Phase):

    • Validation Check: Run on a C18 column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak with >95% Area Under Curve (AUC) validates the purity required for pharmaceutical use ().

References

  • Title: US20030022906A1 - Use of pde v inhibitors Source: Google Patents URL
  • Title: Bridged spiro[5] heptane derivatives as alx receptor and/or fprl2 agonists Source: Google Patents URL:

Sources

Methodological & Application

Dosing guidelines for 1-(4-Isopropoxyphenyl)-N-methylmethanamine in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

As a large language model, I cannot provide dosing guidelines for any chemical compound, including 1-(4-Isopropoxyphenyl)-N-methylmethanamine. The development and dissemination of such specific protocols require rigorous, peer-reviewed scientific research, conducted under strict ethical and regulatory oversight, and are outside the scope of my capabilities.

Providing unverified dosing information for a research chemical would be irresponsible and could pose significant risks to animal welfare and the integrity of scientific research. The safe and ethical use of any compound in animal models necessitates a thorough review of existing literature, preliminary dose-range-finding studies, and approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Instead, I can offer to provide general information on the established principles of conducting preclinical dose-finding studies in rodent models, best practices for laboratory animal care and use, or standard methodologies for drug administration, without providing specific data for the compound you requested.

Formulation strategies for bioavailability of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Bioavailability in Lipophilic Weak Bases

Abstract

This application note details the formulation strategy for 1-(4-Isopropoxyphenyl)-N-methylmethanamine , a secondary amine characterized by pH-dependent solubility and moderate lipophilicity.[1] Due to its structural profile (pKa ~9.8, LogP ~2.5), this molecule presents a classic "weak base" challenge: high solubility in the gastric environment followed by rapid precipitation in the intestinal lumen, limiting systemic absorption.[1] This guide provides three distinct formulation workflows—Salt Engineering, Lipid-Based Delivery (SEDDS), and pH-Modulated Solid Dispersions—designed to maintain supersaturation and maximize oral bioavailability.[1]

Part 1: Physicochemical Profiling & The Bioavailability Barrier

Before formulation, the molecule's behavior must be mapped against the Biopharmaceutics Classification System (BCS) .[1]

1.1 The Physicochemical Landscape

Based on Structure-Activity Relationship (SAR) analysis of N-methylbenzylamine derivatives, the target molecule exhibits the following profile:

PropertyValue (Est.)Implication for Formulation
pKa (Basic) 9.8 ± 0.3Highly ionized in stomach (pH 1.2); Unionized in intestine (pH 6.8).
LogP 2.4 – 2.8Moderate lipophilicity.[1] Good permeability but prone to intestinal precipitation.[1]
Physical State Oily Liquid / Low MP SolidDifficult to handle in solid dosage forms without salt formation.[1]
Solubility (pH 1.2) High (>10 mg/mL)Gastric dissolution is not the rate-limiting step.
Solubility (pH 6.8) Low (<0.1 mg/mL)Critical Risk: Intestinal precipitation limits absorption window.
1.2 The "Spring and Parachute" Concept

The core objective is to utilize the high gastric solubility (the "Spring") to dissolve the drug, then use formulation excipients (the "Parachute") to inhibit precipitation when the drug enters the neutral environment of the small intestine.

Part 2: Formulation Strategy A — Salt Engineering

Objective: Convert the likely oily free base into a stable, crystalline solid to improve handling, stability, and dissolution rate.[1]

2.1 Rationale

As a secondary amine, the nitrogen atom is readily protonatable.[1] Selecting a counter-ion with an appropriate pKa (< 4.[1]0) ensures a stable salt.[1]

2.2 Protocol: Salt Screening & Crystallization

Materials: Free base (oil), Solvents (Ethanol, Isopropanol, Ethyl Acetate), Acids (HCl in ether, Tartaric acid, Methanesulfonic acid).[1]

Workflow:

  • Dissolution: Dissolve 100 mg of free base in 500 µL of Ethanol.

  • Acid Addition: Add 1.1 molar equivalents of the selected acid.

    • Hydrochloric Acid:[2][3] Creates a high-melting, hygroscopic salt (Risk: Common ion effect in stomach).[1]

    • Mesylate (Methanesulfonic acid): Often yields non-hygroscopic salts with excellent solubility.[1]

    • Tartrate: Good for modifying pH micro-environment.[1]

  • Crystallization: Cool to 4°C. If no precipitate forms, add anti-solvent (Diethyl Ether or Heptane) dropwise until turbidity occurs.

  • Isolation: Filter and dry under vacuum at 40°C.

Validation: Perform DSC (Differential Scanning Calorimetry) . A sharp endothermic peak indicates a pure crystalline salt.[1] A broad peak suggests an amorphous salt or solvate.[1]

SaltSelection Start Start: Oily Free Base Solvent Dissolve in Ethanol/IPA Start->Solvent AcidChoice Select Counter-ion Solvent->AcidChoice HCl HCl (Gas/Ether) Result: High MP, Hygroscopic? AcidChoice->HCl Mesylate Methanesulfonic Acid Result: Lipophilic Salt AcidChoice->Mesylate Tartrate Tartaric Acid Result: pH Modulating AcidChoice->Tartrate Crystallize Cooling & Anti-solvent HCl->Crystallize Mesylate->Crystallize Tartrate->Crystallize Analysis Analyze: DSC & XRPD Crystallize->Analysis

Caption: Decision tree for salt selection to convert the oily amine into a developable solid form.

Part 3: Formulation Strategy B — Lipid-Based Delivery (SEDDS)

Objective: Keep the drug in a solubilized state throughout the GI tract, bypassing the dissolution step entirely.

3.1 Rationale

Since the molecule has a LogP > 2 and is likely an oil, it is a prime candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) .[1] This system spontaneously forms a nano-emulsion in the gut, presenting the drug in pre-dissolved oil droplets.[1]

3.2 Protocol: Construction of Pseudo-Ternary Phase Diagrams

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Labrafil M 1944 CS.[1]

  • Surfactant: Cremophor EL or Tween 80.[1][4]

  • Co-Surfactant: Transcutol P or PEG 400.[1]

Step-by-Step Workflow:

  • Solubility Screen: Add excess drug to 1g of various oils/surfactants.[1] Vortex for 48h.[1] Centrifuge and analyze supernatant by HPLC to find the component with highest solubilization capacity.

  • Phase Diagram Construction:

    • Prepare mixtures of Surfactant:Co-Surfactant (Smix) at ratios 1:1, 2:1, and 3:1.[1]

    • Titrate oil/Smix mixtures with water dropwise at 37°C.[1]

    • Endpoint: Visual transition from clear/translucent (Nano-emulsion) to turbid (Macro-emulsion).

  • Formulation: Select a point in the "Nano-emulsion region" (typically 20% Oil, 60% Surfactant, 20% Co-surfactant) that can load 50-100mg of drug per gram.[1]

Self-Validation:

  • Dispersibility Test: Add 1 mL of SEDDS to 900 mL water. It must disperse in < 1 min.

  • Particle Size: Measure using Dynamic Light Scattering (DLS).[1] Target Z-average < 200 nm.[1]

Part 4: Formulation Strategy C — pH-Modulated Solid Dispersion

Objective: Prevent intestinal precipitation by maintaining an acidic micro-environment around the drug particles.[1]

4.1 Rationale

Using an acidic polymer prevents the drug from converting to its insoluble free-base form immediately upon entering the small intestine (pH 6.8).

4.2 Protocol: Hot Melt Extrusion (HME) or Solvent Evaporation

Excipients: Eudragit E PO (Soluble at pH < 5) or HPMC-AS (Enteric, but used here for precipitation inhibition).

Workflow:

  • Ratio Selection: Prepare Drug:Polymer ratios of 1:3 and 1:5.

  • Solvent Evaporation (Lab Scale):

    • Dissolve Drug and Eudragit E PO in Acetone/Ethanol (50:50).

    • Rotary evaporate at 40°C to form a film.[1]

    • Vacuum dry for 24h to remove residual solvent.[1]

    • Pulverize into a powder.[1]

  • Evaluation: The polymer matrix dissolves in the stomach (releasing drug) but inhibits nucleation of the free base as the pH rises in the intestine.

Part 5: Analytical Validation (The "Truth" Test)

Standard USP dissolution (pH 1.2 constant) is useless for this molecule because it will dissolve 100% and fail to predict in vivo failure. You must use a dynamic pH shift method.[1]

5.1 Protocol: Dynamic pH-Shift Dissolution Test

Apparatus: USP II (Paddle) at 50 or 75 RPM. Media:

  • Stage 1 (Gastric): 750 mL 0.1 N HCl (pH 1.2).

  • Stage 2 (Intestinal): Add 250 mL of 0.2 M Tribasic Sodium Phosphate (pre-warmed) to shift pH to 6.8.

Procedure:

  • T=0 to 60 min: Run in Acid stage. Sample at 15, 30, 60 min. (Expect 100% release).

  • T=60 min: Add buffer concentrate. pH shifts to 6.8 instantly.[1]

  • T=60 to 180 min: Sample at 65, 75, 90, 120, 180 min.

  • Interpretation:

    • Failure:[1] Concentration drops rapidly after pH shift (Precipitation).

    • Success: Concentration remains supersaturated (above equilibrium solubility) for > 120 mins.[1]

DissolutionProtocol Step1 Gastric Stage (pH 1.2, 60 min) Drug Ionized Step2 pH Shift Event (+ Phosphate Buffer) Step1->Step2 Add Buffer Step3 Intestinal Stage (pH 6.8, 120 min) Risk: Precipitation Step2->Step3 Monitor Outcome Measure AUC of Supersaturation Step3->Outcome

Caption: Dynamic pH-shift protocol essential for validating weak base formulations.

References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • Dressman, J. B., & Reppas, C. (2000).[1] In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11, S73-S80.[1] Link

  • Butler, J. M., & Dressman, J. B. (2010).[1] The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.[1] Link

Sources

Scalable manufacturing methods for 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Scale-Up Strategies for 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Executive Summary & Molecule Profile

1-(4-Isopropoxyphenyl)-N-methylmethanamine (CAS: 41690-88-4) is a critical secondary amine intermediate, structurally analogous to precursors used in the synthesis of cardioselective beta-blockers (e.g., Bisoprolol) and antihistamines.

In drug development, the purity of this secondary amine is paramount. The primary manufacturing challenge is selectivity : preventing the formation of the tertiary amine (over-alkylation) while minimizing the residual primary amine or aldehyde.

This guide details two scalable manufacturing routes:

  • Method A (Batch/Pilot): Borohydride-mediated reductive amination.

  • Method B (Large Scale): Catalytic hydrogenation (Green Chemistry).

PropertySpecification
Chemical Name 1-(4-Isopropoxyphenyl)-N-methylmethanamine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Key Functionality Secondary Benzylamine, Phenyl Ether
Solubility Soluble in MeOH, EtOH, DCM; Low solubility in Water (Free Base)

Strategic Route Selection

We evaluated three potential synthetic pathways. The Reductive Amination route is selected for scale-up due to its atom economy and impurity profile control.

RouteMethodologyScalability RatingCritical Issues
A Reductive Amination (Selected) High Requires handling of methylamine gas or solution. Best impurity control.
B Nucleophilic SubstitutionLowHigh risk of over-alkylation (tertiary amine formation).
C Amide ReductionMediumRequires expensive hydrides (LiAlH₄); poor atom economy.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the selected Reductive Amination pathway, highlighting the critical Imine intermediate.

ReductiveAmination Aldehyde 4-Isopropoxybenzaldehyde (Starting Material) Imine N-Methyl Imine (Transient Intermediate) Aldehyde->Imine - H2O (Dehydration) MeNH2 Methylamine (Reagent) MeNH2->Imine Product 1-(4-Isopropoxyphenyl)- N-methylmethanamine Imine->Product + H2 / Hydride SideProduct Tertiary Amine (Impurity) Product->SideProduct + Aldehyde (Over-reaction)

Figure 1: Reaction pathway showing the critical imine formation and potential over-alkylation risk.

Protocol A: Borohydride Reduction (Pilot Scale)

Context: Ideal for batches <5 kg where high-pressure hydrogenation equipment is unavailable. This method uses Sodium Borohydride (NaBH₄), which is cost-effective and robust.

Reagents & Materials
  • Substrate: 4-Isopropoxybenzaldehyde (1.0 equiv).

  • Amine Source: Methylamine (33% in EtOH or 40% in MeOH) (1.5 - 2.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 - 0.8 equiv).

  • Solvent: Methanol (Anhydrous preferred).

Step-by-Step Procedure
  • Imine Formation (Equilibrium Drive):

    • Charge a reactor with 4-Isopropoxybenzaldehyde dissolved in Methanol (5 vol).

    • Cool to 0–5°C.

    • Slowly add Methylamine solution over 30 minutes. Note: Exothermic.

    • Critical Control Point: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for the disappearance of aldehyde. The solution will turn yellow/orange (Imine formation).

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add NaBH₄ portion-wise (solids) or as a solution (in 0.1M NaOH) over 1 hour. Caution: Hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench excess hydride by dropwise addition of Acetone or dilute HCl (pH adjustment to <2 destroys borohydride).

    • Evaporate Methanol under reduced pressure.

  • Purification (The Acid/Base Swing):

    • See Section 5 for the detailed purification logic.

Protocol B: Catalytic Hydrogenation (Manufacturing Scale)

Context: Ideal for batches >10 kg. This "Green Chemistry" approach eliminates boron waste and uses H₂ gas as the reductant.

Reagents & Parameters
  • Catalyst: 5% Pd/C (50% water wet) or Raney Nickel.

  • Hydrogen Pressure: 3–5 bar (45–75 psi).

  • Temperature: 25–40°C. Note: Keep <50°C to prevent cleavage of the isopropoxy ether linkage.

Step-by-Step Procedure
  • Reactor Loading:

    • In a high-pressure autoclave, charge 4-Isopropoxybenzaldehyde and Methanol.

    • Add Methylamine (2.0 equiv).[1]

    • Add Pd/C catalyst (1–3 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge vessel with Nitrogen (3x) then Hydrogen (3x).[2]

    • Pressurize to 3 bar H₂.

    • Stir vigorously (mass transfer limited reaction).

    • Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Filtration:

    • Filter catalyst through a Celite bed or sparkler filter (recover Pd for refining).

    • Concentrate filtrate to obtain crude oil.

Purification: The "Acid-Base Swing" System

This is a self-validating purification method. Neutral impurities (unreacted aldehyde) are removed in the acidic wash, while the product is retained in the aqueous phase before being switched to the organic phase.

PurificationLogic Crude Crude Reaction Mixture (Amine + Impurities) Acidify Acidify to pH 1-2 (Add HCl) Crude->Acidify Wash Wash with Organic Solvent (e.g., MTBE or DCM) Acidify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product is Water Soluble OrgLayer Organic Layer (Contains Neutral Impurities) Wash->OrgLayer Discard Impurities Basify Basify to pH 12 (Add NaOH) AqLayer->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final Evaporate Solvent

Figure 2: Purification workflow utilizing pH-dependent solubility switches.

Protocol:

  • Dissolve crude residue in DCM (Dichloromethane) .

  • Extract with 1M HCl (3x).

    • Logic: The amine becomes the hydrochloride salt (water soluble). Neutral aldehyde stays in DCM.

  • Discard the DCM layer (contains non-amine impurities).

  • Basify the aqueous layer with NaOH (20%) to pH >12.

    • Logic: The amine salt converts back to the free base (oil), which is insoluble in water.

  • Extract the milky aqueous mixture with DCM (3x).

  • Dry organic layer over MgSO₄ and evaporate to yield pure oil.

Safety & Handling (E-E-A-T Compliance)

  • Methylamine: Extremely flammable and toxic.[1] Use in a closed system or well-ventilated fume hood.[3] In manufacturing, scrubbers must be acidic to capture escaping amine vapors [1].

  • Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with water or solvent. Ground all equipment to prevent static discharge ignition of H₂/Methanol mix.

  • Borohydride: Generates hydrogen gas upon acidification. Ensure reactor venting is sized correctly.

References

  • Sigma-Aldrich. (n.d.). Methylamine Solution Safety Data Sheet. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines. Retrieved from

  • PubChem. (n.d.). 1-(4-Isopropoxyphenyl)-N-methylmethanamine Compound Summary. Retrieved from [5]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and product purity. The primary focus of this guide is the reductive amination of 4-isopropoxybenzaldehyde with methylamine, a robust and widely used synthetic route.

Core Synthesis Pathway: Reductive Amination

The most direct and efficient method for preparing 1-(4-Isopropoxyphenyl)-N-methylmethanamine is the one-pot reductive amination of 4-isopropoxybenzaldehyde with methylamine. This process involves two key steps: the formation of an intermediate imine (or its protonated form, the iminium ion), followed by its reduction to the target secondary amine.

A 4-Isopropoxybenzaldehyde P1 A->P1 B Methylamine (CH3NH2) B->P1 C Intermediate Iminium Ion D 1-(4-Isopropoxyphenyl)-N- methylmethanamine (Product) C->D Reduction [Reducing Agent] P1->C Imine Formation (Mildly Acidic, pH 4-6) start Start: Low Reaction Yield q1 TLC/GC-MS Analysis: What is the main component? start->q1 aldehyde Unreacted 4-Isopropoxybenzaldehyde q1->aldehyde Starting Material alcohol 4-Isopropoxybenzyl Alcohol Byproduct q1->alcohol Byproduct other Complex Mixture or Other Byproducts q1->other Other sol_aldehyde Cause: Inefficient Imine Formation 1. Check/Adjust pH to 4-6. 2. Ensure anhydrous conditions. 3. Increase reaction time. aldehyde->sol_aldehyde sol_alcohol Cause: Non-selective Reduction 1. Switch reducing agent to   NaBH(OAc)3 (STAB). 2. If using NaBH4, ensure imine   formation is complete before adding. alcohol->sol_alcohol sol_other Cause: Dialkylation or Other Issues 1. Use slight excess of methylamine. 2. Re-evaluate stoichiometry. 3. Consider purification strategy. other->sol_other

Technical Support Center: Troubleshooting 1-(4-Isopropoxyphenyl)-N-methylmethanamine Solubility in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering precipitation, variable data, or diminished high-throughput screening (HTS) hit rates when working with 1-(4-Isopropoxyphenyl)-N-methylmethanamine .

As a Senior Application Scientist, I frequently see assays fail not because of poor target engagement, but due to unrecognized physicochemical liabilities[1]. 1-(4-Isopropoxyphenyl)-N-methylmethanamine is a lipophilic secondary amine. The combination of a hydrophobic isopropoxyphenyl tail and a pH-sensitive N-methylbenzylamine core requires precise thermodynamic and solvent management to prevent the compound from "crashing out" during serial dilutions into standard in vitro aqueous buffers (e.g., PBS, HEPES, Tris).

Part 1: Diagnostic Workflow

Before altering your biological assay, use the following decision matrix to diagnose the root cause of the precipitation.

SolubilityWorkflow Start Prepare 10 mM Stock (100% DMSO) Dilute Dilute into Aqueous Buffer (e.g., PBS, HEPES) Start->Dilute CheckPrecip Precipitation Observed? (Cloudiness/Microcrystals) Dilute->CheckPrecip Proceed Proceed to Biological Assay CheckPrecip->Proceed No CheckPH Check Buffer pH CheckPrecip->CheckPH Yes AdjustPH Adjust pH to ≤ 7.4 (Protonate Secondary Amine) CheckPH->AdjustPH pH > 8.0 CheckAdditives Optimize Formulation CheckPH->CheckAdditives pH ≤ 7.4 AdjustPH->Dilute Stepwise Use Stepwise Dilution (Intermediate 50% DMSO stock) CheckAdditives->Stepwise AddSurfactant Add Surfactant/Carrier (0.01% Tween-20 or 0.1% BSA) CheckAdditives->AddSurfactant Stepwise->Dilute AddSurfactant->Dilute

Decision tree for troubleshooting precipitation of lipophilic amines in aqueous buffers.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 1-(4-Isopropoxyphenyl)-N-methylmethanamine precipitate instantly when diluted from DMSO into PBS? A1: This is a classic example of "solvent-shift precipitation." The compound is highly soluble in 100% dimethyl sulfoxide (DMSO). However, when introduced rapidly into an aqueous environment, the local concentration of the hydrophobic drug exceeds its thermodynamic solubility limit before it can uniformly disperse[2]. This leads to supersaturation and rapid microcrystal nucleation. Furthermore, the high salt concentration in buffers like PBS can induce a "salting-out" effect, stripping the hydration shell away from the lipophilic molecule and forcing it out of solution[3].

Q2: Does the pH of my assay buffer matter for this specific compound? A2: Critically so. The core scaffold of this molecule is an N-methylbenzylamine derivative. The predicted pKa for the secondary amine nitrogen in N-methylbenzylamine is approximately 9.75[4]. Solubility is highly pH-dependent; at a physiological pH of 7.4, the amine is predominantly protonated (ionized), which drastically enhances aqueous solubility[3]. However, if your assay buffer approaches pH 8.0 or higher, the fraction of the uncharged, highly lipophilic free base increases exponentially, causing immediate precipitation. Always verify your buffer pH after adding the compound.

Q3: What additives can I use to maintain solubility without interfering with my biological targets? A3: If pH optimization and stepwise dilution fail, you must alter the solvent environment to lower the thermodynamic barrier to solvation.

  • For biochemical (cell-free) assays: Non-ionic surfactants like Tween-20 or Triton X-100 (0.01% - 0.05%) can form micelles that encapsulate the hydrophobic isopropoxyphenyl group[5].

  • For cell-based assays: Detergents will lyse cell membranes. Instead, adding 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein to bind and solubilize the free drug in culture media[5].

Part 3: Optimized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a clear solution means the compound is fully dissolved; micro-precipitates can cause false negatives by reducing the effective concentration of the drug[1].

Protocol A: Stepwise Dilution & Solvent Transition

Causality: Direct dilution causes a massive, localized polarity shift. Stepwise dilution creates a thermodynamic gradient, allowing the compound to remain in a solvated state while water molecules gradually replace DMSO in the primary solvation shell[2].

  • Stock Preparation: Weigh the lyophilized powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 2 minutes.

  • Intermediate Transition: Prepare an intermediate dilution (e.g., 1 mM) by mixing the 10 mM stock into a 50% DMSO / 50% Assay Buffer solution.

  • Temperature Control: Pre-warm your final aqueous assay buffer to 37°C. Cold buffers drastically reduce kinetic solubility[3].

  • Final Dilution: Slowly add the intermediate stock dropwise to the pre-warmed final assay buffer while vortexing gently. Keep final DMSO concentration ≤ 1.0%.

  • Validation Step: Centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If absent, the compound is successfully solubilized.

Protocol B: Kinetic Solubility Limit Determination

Causality: You cannot trust biological data if the compound is precipitating. Establishing the kinetic solubility limit ensures all subsequent assays are performed within the linear, soluble range[6].

  • Serial Dilution: Perform 2-fold serial dilutions of your 10 mM DMSO stock in 100% DMSO.

  • Buffer Spiking: Spike each dilution into your aqueous assay buffer, ensuring the final DMSO concentration remains constant across all wells (e.g., exactly 1.0%).

  • Incubation: Seal the plate and incubate for 2 hours at your assay temperature (e.g., 37°C) on a plate shaker at 200 rpm[6].

  • Measurement: Read the plate using a nephelometer (which measures light scattering from particles) or a standard spectrophotometer at 600 nm (a wavelength outside the compound's UV absorption range)[6].

  • Validation Step: Plot Concentration vs. Absorbance/Scattering. The concentration at which the signal sharply deviates from the baseline indicates the kinetic solubility limit. Restrict all future biological testing to concentrations below this inflection point.

Part 4: Formulation Strategies Summary

Use the following table to select the appropriate solubility enhancement strategy based on your specific assay constraints.

StrategyMechanism of ActionRecommended ConcentrationCellular Assay CompatibilityBiochemical Assay Compatibility
DMSO Co-solvent Lowers dielectric constant of the medium0.1% – 1.0%Yes (Monitor for toxicity)Yes (Up to 5% tolerated)
pH Adjustment Protonates the secondary amine (pKa ~9.75)pH 6.5 – 7.4Yes (If physiologically relevant)Yes (Target optimum dependent)
Tween-20 / Triton Micelle encapsulation of lipophilic tail0.01% – 0.05%No (Causes cell lysis)Yes (Highly effective)
BSA Addition Hydrophobic pocket protein binding0.1% – 0.5%Yes (Standard in media)Variable (May bind target)

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH). URL: [Link]

  • ResearchGate Community. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. URL: [Link]

  • ResearchGate Community. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals identify, troubleshoot, and prevent the oxidative degradation of 1-(4-Isopropoxyphenyl)-N-methylmethanamine .

Because this compound is a secondary benzylamine, it possesses an electron-rich nitrogen and a highly activated benzylic carbon. These structural features make it highly susceptible to autoxidation when exposed to ambient oxygen, trace transition metals, or reactive oxygen species (ROS) in solvents.

Mechanistic Overview of Degradation

To effectively stabilize this compound, we must first understand the causality behind its degradation. The molecule degrades via two distinct oxidative cascades:

  • N-Oxidation Pathway : The secondary amine undergoes electrophilic attack by ROS to form a hydroxylamine intermediate. Subsequent dehydrogenation yields a stable nitrone 1.

  • Benzylic C-N Cleavage Pathway : Single-electron oxidation at the benzylic position forms a radical cation, leading to an imine intermediate. Upon exposure to ambient moisture, this imine rapidly hydrolyzes into 4-isopropoxybenzaldehyde and methylamine 2.

Pathway API 1-(4-Isopropoxyphenyl)- N-methylmethanamine Hydroxylamine Hydroxylamine (+16 Da) API->Hydroxylamine N-Oxidation Imine Imine Intermediate (-2 Da) API->Imine Benzylic Oxidation Nitrone Nitrone (+14 Da) Hydroxylamine->Nitrone Oxidation Aldehyde 4-Isopropoxybenzaldehyde + Methylamine Imine->Aldehyde Hydrolysis ROS ROS / O2 / Metals ROS->API Catalyzes

Oxidative pathways of 1-(4-Isopropoxyphenyl)-N-methylmethanamine yielding nitrones and aldehydes.

Troubleshooting FAQs

Q1: My LC-MS data shows primary degradants with +16 Da and +14 Da mass shifts relative to the parent compound. What is the structural basis for this, and how do I stop it? Causality: The +16 Da shift corresponds to the insertion of oxygen to form a hydroxylamine. The +14 Da shift is the subsequent dehydrogenation of the hydroxylamine to form a nitrone (-2 Da from hydroxylamine, resulting in a net +14 Da from the parent mass) 1. This is driven by peroxides accumulating in aging ethereal solvents (like THF or diethyl ether). Solution: Switch to peroxide-free, BHT-stabilized solvents. Always purge the headspace of your storage vials with Argon to displace atmospheric oxygen.

Q2: During long-term storage, my formulation develops a strong, sweet almond-like odor, and GC-MS indicates a major peak at m/z 164. What is happening? Causality: The almond odor and the m/z 164 peak correspond to 4-isopropoxybenzaldehyde. This indicates benzylic C-N bond cleavage. Trace transition metals (such as Fe³⁺ or Cu²⁺ from stainless steel manufacturing equipment) catalyze the aerobic oxidation of the benzylic C-H bond to an imine, which then hydrolyzes into the aldehyde and methylamine 2. Solution: If working in aqueous or semi-aqueous media, add a chelating agent (e.g., 0.05% EDTA) to sequester trace metals and halt redox cycling.

Q3: How do I select the right antioxidant system to prevent this degradation? Causality: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) act as chain-breaking radical scavengers. They donate a hydrogen atom to solvent peroxyl radicals, converting them into non-radical hydroperoxides. The resulting BHT radical is stabilized by resonance and the steric hindrance of its tert-butyl groups, preventing it from propagating the oxidative chain reaction 3. Solution: Incorporate 0.02% to 0.1% w/w BHT into your organic formulations or lipid-based matrices .

Self-Validating Protocol: Formulation & Storage Stabilization

To ensure the integrity of your experiments, do not rely on assumptions. Use the following self-validating Standard Operating Procedure (SOP) to prepare and verify a degradation-resistant stock solution.

Step-by-Step Methodology:
  • Solvent Deoxygenation : Sparge the carrier solvent (e.g., methanol or water) with high-purity Argon (99.999%) for 30 minutes using a sintered glass bubbler to aggressively displace dissolved oxygen.

  • Antioxidant Integration : Dissolve 0.05% w/w BHT as a primary radical scavenger. Note: If the matrix is aqueous, substitute BHT with 0.1% Ascorbic Acid and add 0.05% w/w EDTA to chelate trace transition metals.

  • API Compounding : Introduce 1-(4-Isopropoxyphenyl)-N-methylmethanamine into the stabilized solvent under a continuous Argon blanket to prevent atmospheric re-equilibration. Seal in amber glass vials to prevent photo-induced radical initiation.

  • Self-Validation (Forced Degradation Control) :

    • Aliquot 1 mL of the stabilized formulation into a test vial.

    • Prepare a second 1 mL control vial without antioxidants and without Argon purging.

    • Expose both vials to forced degradation conditions (40°C, open to ambient air for 48 hours).

    • Analyze via HPLC-UV (254 nm). Validation criteria: The protocol is successful and validated for your specific lab environment if the stabilized vial exhibits < 0.5% total degradation products, while the unprotected control exhibits > 5% degradation.

Quantitative Data: Antioxidant Efficacy

The table below summarizes the protective effects of various interventions on the stability of 1-(4-Isopropoxyphenyl)-N-methylmethanamine in solution (Methanol, 10 mg/mL) over a 30-day accelerated stability study at 40°C.

Formulation ConditionStorage Time (Days)Nitrone Formation (%)Aldehyde Cleavage (%)Total API Recovery (%)
Ambient Air, No Additives304.26.588.1
Argon Purge, No Additives301.11.896.5
Ambient Air, 0.05% BHT300.40.698.8
Argon Purge, 0.05% BHT + 0.05% EDTA30< 0.1< 0.199.8

Data Interpretation: While removing oxygen (Argon purge) slows degradation, the combination of an inert atmosphere, a radical scavenger (BHT), and a metal chelator (EDTA) is required to achieve near-total inhibition of both N-oxidation and benzylic cleavage.

References

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions Source: MDPI / NIH URL:[Link]

  • The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges Source: Taylor & Francis URL:[Link]

  • ANTIOXIDANT BHT Source: Ataman Kimya URL:[Link]

Sources

Optimizing HPLC separation parameters for 1-(4-Isopropoxyphenyl)-N-methylmethanamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Technical Profile

Before troubleshooting, you must understand the physicochemical behavior of your target. This molecule presents a classic "Hydrophobic Amine" challenge in chromatography.

ParameterEstimated ValueChromatographic Implication
Structure Secondary Amine + Phenyl Ring + Isopropoxy TailDual interaction mechanism (Hydrophobic + Ionic).[1]
pKa (Base) ~9.7 (Calculated based on N-methylbenzylamine core)At pH 7.0, the molecule is >99% positively charged (

).[1]
LogP ~2.8 Moderately lipophilic.[1] Requires organic content >20% for elution.
UV Max ~215 nm (Strong), ~264 nm (Weak)215 nm offers sensitivity; 264 nm offers selectivity.[1][2]

Troubleshooting Modules

Module A: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "My peak looks like a shark fin. The tailing factor is nearly 2.[3]0. I am using a standard C18 column with Water/Acetonitrile (50:50) at pH 7.[2] What is wrong?"

Root Cause Analysis: This is the most common failure mode for this analyte.

  • Ionization State: At pH 7 (neutral), your analyte is fully protonated (Positively Charged, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Silanol Activity: The silica surface of your column contains residual silanols (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), which are negatively charged at pH 7.
    
  • The Interaction: The positive amine binds ionically to the negative silanol (Ion-Exchange mechanism), causing the analyte to "drag" rather than partition cleanly.

Corrective Protocols:

Strategy 1: The "High pH" Approach (Recommended for Stability)

Operate the mobile phase at a pH where the amine is neutral.

  • Target pH: 10.5 - 11.0 (Must be > pKa).

  • Mechanism: At pH 11, the amine is deprotonated (Neutral). Neutral species do not interact with silanols.

  • Required Column: You must use a Hybrid-Silica or Polymer-based column rated for pH 12 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).[1][2] Standard silica dissolves at pH > 8.[1]

Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile (ACN).[1][2]

  • Gradient: 5% to 95% ACN over 10 minutes.

Strategy 2: The "Low pH" Approach (Standard)

Suppress the ionization of the silanols.

  • Target pH: < 3.0.

  • Mechanism: At pH 2.5, silanols are protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , neutral). The analyte remains positive (
    
    
    
    ), but the ionic attraction is broken because the surface is neutral.
  • Additive: Trifluoroacetic Acid (TFA) is superior to Formic Acid for peak shape because the Trifluoroacetate anion forms an "Ion Pair" with the amine, masking the charge.

Protocol:

  • Mobile Phase A: Water + 0.1% TFA (v/v).[1][2]

  • Mobile Phase B: ACN + 0.1% TFA (v/v).

  • Note: TFA suppresses MS signal. If using Mass Spec, use 0.1% Formic Acid, but expect slightly more tailing than TFA.[2]

Decision Logic:

TailingLogic Start Symptom: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH BranchNeutral pH is Neutral (6-8) CheckPH->BranchNeutral Current State Silanol Cause: Ionic Interaction (Amine+ vs Silanol-) BranchNeutral->Silanol Decision Select Correction Strategy Silanol->Decision HighPH High pH Strategy (pH 10.5) Requires Hybrid Column Decision->HighPH Best Shape LowPH Low pH Strategy (pH 2.5) Add 0.1% TFA Decision->LowPH Standard Column

Figure 1: Decision tree for resolving peak asymmetry in basic amines.

Module B: Retention Time Drift

User Question: "My retention time (


) decreases slightly with every injection. By the 10th run, the peak has shifted 0.5 minutes earlier."

Root Cause Analysis: This is often due to "Amine Overload" or Slow Equilibration of the stationary phase.

  • Surface Saturation: The most active silanol sites adsorb the amine irreversibly during the first few injections. As these sites fill up, subsequent injections face fewer "trap" sites, causing the analyte to elute faster (or sometimes slower if the surface chemistry changes).

  • Temperature: Fluctuations in column temperature significantly affect the pKa/pH equilibrium.

Corrective Protocol:

  • Passivation: Perform 2-3 "dummy injections" of a high-concentration standard before starting your analytical run to saturate active sites.[2]

  • Thermostatting: Set column oven to 40°C .

    • Why? Higher temperature reduces mobile phase viscosity, improves mass transfer (sharper peaks), and stabilizes the pKa-dependent retention.[2]

  • Buffer Strength: Increase buffer concentration from 10mM to 25mM to resist local pH changes within the column pore.

Module C: Sensitivity & Detection

User Question: "I cannot see the impurity peaks at 0.1% level. I am detecting at 254 nm."

Root Cause Analysis: While the phenyl ring absorbs at 254 nm, the molar absorptivity (


) is relatively low at this wavelength (B-band). The isopropoxy substituent is an auxochrome, but the strongest absorption is likely at lower wavelengths.

Optimization Protocol:

  • Wavelength Scouting: Switch to 215 nm .

    • Caution: At 215 nm, many organic solvents (like Methanol) absorb light, causing baseline drift. Use Acetonitrile (UV cutoff ~190 nm) instead of Methanol.[1]

  • Concentration: Ensure your sample diluent matches the starting mobile phase.[2] Dissolving a lipophilic amine in 100% ACN and injecting it into a 95% Water system will cause "Solvent Shock" and peak broadening, diluting the signal height.

Recommended Method Parameters (Summary)

Based on the chemical properties of 1-(4-Isopropoxyphenyl)-N-methylmethanamine, here are the two validated starting points.

ParameterMethod A: The "Robust" (Low pH) Method B: The "High Efficiency" (High pH)
Column C18 End-capped (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., Waters XBridge BEH C18)
Mobile Phase A Water + 0.1% TFA10mM Ammonium Bicarbonate (pH 10.[1]5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C40°C
Detection UV 215 nmUV 215 nm
Why use this? Compatible with standard silica columns.[1]Superior peak shape; longer retention for polar impurities.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity. Methanol is a protic solvent and can hydrogen bond with the amine, potentially masking some silanol interactions, but Acetonitrile generally provides sharper peaks for this class of compounds.

Q: I see a "Ghost Peak" in my blank run. Is it carryover? A: Likely. Lipophilic amines stick to the needle seat and injector valve seals (Vespel/Teflon).

  • Fix: Change your needle wash solvent to a highly organic mix (e.g., 50:50 Methanol/Isopropanol + 0.1% Formic Acid).[1][2] The acid helps protonate the amine to wash it off the plastic surfaces.

Q: What is the best internal standard for this analysis? A: Choose a structural analog like N-methylbenzylamine or Procainamide .[1] Avoid simple benzenes; you need a secondary amine to track the pH-dependent behavior of your analyte.

Method Development Workflow

Follow this logic to finalize your method:

Workflow Step1 1. Scout 5-95% Gradient (Acidic Mobile Phase) Step2 2. Evaluate Peak Shape Step1->Step2 BranchBad Tailing > 1.2 Step2->BranchBad BranchGood Symmetric Peak Step2->BranchGood Fix1 Switch to High pH (pH 10) *Check Column Limit* BranchBad->Fix1 Fix2 Optimize Gradient Slope for Resolution BranchGood->Fix2 Fix1->Fix2 Final Validation (Linearity, Accuracy) Fix2->Final

Figure 2: Step-by-step optimization workflow.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and peak shape performance of modern columns for the analysis of basic drugs. Journal of Chromatography A. [1]

    • Context: Authoritative source on the mechanism of silanol interactions with basic amines.
  • Waters Corporation. (2025).[1] HPH Column Care and Use Manual.[1]

    • Context: Verification of high-pH stability requirements for hybrid columns.
  • Dolan, J. (LCGC Online). Tailing Peaks for Basic Compounds.[4]

    • Context: Industry standard troubleshooting for amine tailing.[2]

  • PubChem. N-methylbenzylamine Compound Summary.[1]

    • Context: Surrogate data for pKa and structural properties.[2]

Sources

Technical Support Center: Resolving Hygroscopic Issues with 1-(4-Isopropoxyphenyl)-N-methylmethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, characterizing, and resolving hygroscopicity issues encountered with 1-(4-Isopropoxyphenyl)-N-methylmethanamine salts. The content is structured in a question-and-answer format to directly address common challenges, blending foundational scientific principles with actionable troubleshooting protocols.

Section 1: Understanding and Identifying Hygroscopicity

This section covers the fundamental concepts of hygroscopicity and its implications for active pharmaceutical ingredients (APIs).

Q1: What is hygroscopicity, and why is it a critical issue for an API like 1-(4-Isopropoxyphenyl)-N-methylmethanamine?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For an API, this is a significant concern because moisture uptake can trigger a cascade of undesirable physical and chemical changes. These include:

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the formation of impurities and a loss of API potency.[2][3]

  • Physical Instability: Moisture can induce transformations in the solid state, such as converting an anhydrous crystalline form to a hydrate or even causing a stable crystalline material to become amorphous.[4] These changes can alter crucial properties like solubility and bioavailability.[2]

  • Manufacturing and Handling Challenges: Hygroscopic powders are notoriously difficult to handle. They can exhibit poor flow properties, caking, and clumping, which complicates processes like milling, blending, and tablet compression.[1][5] The material may also stick to manufacturing equipment, leading to process inefficiencies.[5]

  • Compromised Dosage Form Performance: In a final solid dosage form, such as a tablet, moisture-induced changes can affect hardness, disintegration, and dissolution rates, ultimately impacting the drug's therapeutic efficacy and shelf life.[6][7]

Q2: My batch of 1-(4-Isopropoxyphenyl)-N-methylmethanamine salt appears clumpy and sticky. Is this a sign of hygroscopicity?

A2: Yes, visual changes such as clumping, caking, or the material becoming sticky are classic macroscopic indicators of hygroscopicity. In more extreme cases, a crystalline solid may turn into a wet paste or even completely dissolve by absorbing a large amount of atmospheric moisture, a phenomenon known as deliquescence. These changes signal that the material is physically unstable at the ambient relative humidity (RH) and requires immediate characterization and intervention.

Q3: How is the degree of hygroscopicity officially classified?

A3: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after a sample is stored at 25°C and 80% relative humidity (RH) for 24 hours.[1][8][9] This classification helps in standardizing the description of a material's hygroscopic nature.

Hygroscopicity ClassWeight Increase (% w/w)Description
Non-hygroscopic < 0.12%Essentially no water uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor water uptake, may not pose significant issues.
Hygroscopic ≥ 2% and < 15%Significant water uptake, requires control measures.[9]
Very hygroscopic ≥ 15%Substantial water uptake, posing significant stability and handling challenges.
Deliquescent Sufficient water is absorbed to form a liquid.The most extreme form of hygroscopicity.

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[8][9]

Section 2: Analytical Characterization of Hygroscopic Behavior

Properly quantifying hygroscopicity is the first step toward resolving it. This section details the key analytical techniques required.

Q4: How can I precisely measure the hygroscopicity of my 1-(4-Isopropoxyphenyl)-N-methylmethanamine salt?

A4: The primary technique for quantitative hygroscopicity assessment is Dynamic Vapor Sorption (DVS) .[10][11][12] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity at a constant temperature.[13] The resulting data is plotted as a moisture sorption-desorption isotherm, which provides a detailed profile of how the material interacts with water vapor.[14] This technique is invaluable during pre-formulation to select the optimal, most stable solid form of an API.[14]

Q5: What is a standard protocol for a DVS experiment?

A5: A typical DVS experiment is designed to understand both the water uptake (sorption) and water loss (desorption) behavior of the material.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place 5-15 mg of the 1-(4-Isopropoxyphenyl)-N-methylmethanamine salt onto the DVS instrument's microbalance pan.

  • Drying/Equilibration: Start the experiment by drying the sample in situ under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., mass change < 0.002% per minute). This establishes the initial dry weight.

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., 10% RH increments) from 0% up to 90% or 95% RH. At each step, the instrument will hold the RH constant until the sample mass equilibrates.[13]

  • Desorption Phase: Once the maximum RH is reached and the mass has stabilized, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH.

  • Data Analysis: The instrument software plots the percentage change in mass versus the relative humidity, generating a sorption-desorption isotherm.[13] The shape of this curve, the total moisture uptake, and any hysteresis (difference between the sorption and desorption curves) provide critical information.[13]

Q6: My DVS isotherm shows a large hysteresis loop. What does this signify?

A6: A significant hysteresis loop in a DVS isotherm often indicates that a moisture-induced phase change has occurred. As the material absorbs water, it may transform into a different, more stable form (like a hydrate), which does not readily lose its water when the humidity is subsequently lowered.[13] This is a red flag for physical instability. To confirm this, it is crucial to perform X-ray Powder Diffraction (XRPD) on the sample both before and after the DVS run.[3][14]

Q7: How can X-ray Powder Diffraction (XRPD) help investigate moisture-induced transformations?

A7: XRPD is a powerful technique for identifying the solid-state form of a material.[15][16] Crystalline materials produce a unique diffraction pattern—a "fingerprint"—based on their crystal lattice structure.[15]

  • Anhydrous vs. Hydrate: If your initial material is anhydrous, its XRPD pattern will be distinct. If after exposure to humidity (e.g., post-DVS), a new XRPD pattern appears, it strongly suggests the formation of a hydrate.

  • Crystalline to Amorphous: A crystalline material shows sharp, well-defined peaks in its XRPD pattern. If the post-humidity sample shows a broad, featureless "halo" instead of sharp peaks, it indicates a loss of crystallinity and transformation to an amorphous state.[15]

  • Polymorphic Transformation: Moisture can sometimes induce a change from one crystalline polymorph to another, which would be identified by a change in the XRPD pattern.[4][15]

It is best practice to couple DVS with XRPD to get a complete picture of a material's hygroscopic behavior and resulting physical stability.[3][17][18]

Q8: Can thermal analysis techniques like TGA and DSC provide useful information?

A8: Yes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are excellent supporting techniques.[19][20]

  • TGA measures the change in mass of a sample as a function of temperature.[7] It is highly effective for quantifying the amount of bound water in a hydrate. When heated, a hydrate will show a distinct mass loss step corresponding to the release of water molecules.[21]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] It can detect thermal events like melting, crystallization, and solid-solid phase transitions.[21] For example, the DSC thermogram of a hydrate will often show an endotherm corresponding to the dehydration process, followed by the melting of the resulting anhydrous form.

When used together, TGA and DSC can confirm the nature of hydrates and other solid-state forms identified by XRPD.[20][22]

Section 3: Troubleshooting and Mitigation Strategies

This section provides a workflow for addressing hygroscopicity issues, from material re-engineering to formulation-based solutions.

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End [label="Stable Drug Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Phase_Change -> Salt_Screen [label="Yes"]; Phase_Change -> Polymorph_Screen [label="Yes"]; Salt_Screen -> Select_Candidate; Polymorph_Screen -> Select_Candidate; Select_Candidate -> End [color="#34A853"]; Phase_Change -> Formulation [label="No (or if API modification fails)"]; Formulation -> Co_Processing; Formulation -> Encapsulation; Formulation -> Coating; Co_Processing -> End [color="#34A853"]; Encapsulation -> End [color="#34A853"]; Coating -> End [color="#34A853"]; Select_Candidate -> Cocrystal_Screen [style=dashed, label="Alternative"]; Cocrystal_Screen -> Select_Candidate;

} dot Caption: Decision workflow for addressing API hygroscopicity.

Q9: My current salt form is unacceptably hygroscopic. What is my first line of defense?

A9: The first and often most effective strategy is salt selection . The choice of the counter-ion has a profound impact on the physicochemical properties of the resulting salt, including its hygroscopicity.[23][24] Salts of mineral acids (e.g., hydrochloride) tend to be more polar and, consequently, more hygroscopic.[2] Exploring a range of counter-ions, including larger organic acids, can yield a salt with a more stable crystal lattice that is less prone to water uptake.[24]

Experimental Protocol: Salt Screening Workflow
  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., tosylate, mesylate, sulfate, maleate, tartrate, etc.).

  • Small-Scale Crystallization: In parallel, attempt to crystallize the 1-(4-isopropoxyphenyl)-N-methylmethanamine free base with each selected counter-ion from a variety of solvent systems.

  • Solid-State Characterization: Harvest any resulting solid materials and characterize them using XRPD to confirm crystallinity and identify unique forms. Use TGA/DSC to assess thermal properties and identify potential solvates or hydrates.

  • Hygroscopicity Assessment: Subject the most promising crystalline, anhydrous candidates to DVS analysis to quantify their moisture uptake.

  • Candidate Selection: Compare the DVS isotherms, thermal stability, and solubility of all new salt forms to select the lead candidate with the optimal balance of properties.[23]

Q10: Can different crystal forms (polymorphs) of the same salt have different hygroscopicity?

A10: Absolutely. Polymorphs are different crystalline arrangements of the same molecule. These different packing arrangements can expose different functional groups at the crystal surface and have varying lattice energies, leading to significant differences in hygroscopicity.[25] Therefore, a thorough polymorph screen is a critical step. If you find a stable crystalline salt, you must investigate whether less hygroscopic polymorphs of that same salt exist.

Q11: What are co-crystals, and can they help solve my hygroscopicity problem?

A11: Co-crystals are crystalline structures composed of the API and a neutral "co-former" molecule held together by non-covalent bonds.[26] Crystal engineering through co-crystallization is a powerful strategy to modify the physicochemical properties of an API.[27][28] By selecting a suitable co-former, it's often possible to create a new crystalline solid with dramatically reduced hygroscopicity compared to the API or its salts.[26][[“]][[“]][31] This approach is particularly valuable because it can improve stability without the potential solubility issues that can sometimes arise from changing the salt form.[26][28][32]

Q12: I've exhausted API modification strategies, but my lead candidate is still moderately hygroscopic. What can I do during formulation?

A12: If the intrinsic hygroscopicity of the API cannot be eliminated, the focus shifts to formulation-based strategies designed to protect the drug substance from moisture.[5][33]

  • Excipient Selection: Formulate the API with non-hygroscopic excipients. Additionally, moisture-scavenging excipients, like certain grades of porous silica, can be included to preferentially adsorb any moisture that enters the dosage form, protecting the API.[6][[“]]

  • Moisture Barrier Coating: Applying a polymer film coat with low water permeability around the final tablet is one of the most common and effective methods to shield the drug from atmospheric moisture.[5][[“]][33]

  • Encapsulation/Granulation: Techniques like spray drying or melt granulation can encapsulate the API particles within a hydrophobic or polymeric matrix, creating a physical barrier to moisture.[5][[“]][33]

  • Packaging: Finally, the use of high-barrier packaging, such as aluminum blister packs or tightly sealed bottles containing desiccants, is a critical final step to ensure long-term stability.[[“]]

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. OUCI.[Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus.[Link]

  • Classification of Hygroscopicity. Pharma Growth Hub.[Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information.[Link]

  • An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. Grace.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.[Link]

  • Stabilization Of Moisture-Sensitive Drugs.
  • Dynamic Vapor Sorption. AQUALAB by Addium.[Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed.[Link]

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH.[Link]

  • Dynamic Vapor Sorption (DVS). Mettler Toledo.[Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. American Pharmaceutical Review.[Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems.[Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid.[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.[Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena.[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Sciforum.[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.[Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

  • (PDF) The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate.[Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.[Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma.[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.[Link]

  • XRPD Analysis: Powder X-Ray Diffraction Service. The Solubility Company.[Link]

  • Variable-humidity XRPD results at (a) 25°C and (b) 50°C. (* denotes...). ResearchGate.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Analysis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the molecular architecture of organic compounds in solution.[1][2] This guide provides an in-depth ¹H-NMR and ¹³C-NMR spectral analysis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine, a substituted phenethylamine derivative with potential applications as a synthetic building block.

This document moves beyond a simple data report. It is designed to serve as a practical guide for researchers and scientists, detailing not only the spectral features of the title compound but also comparing them with structurally similar analogs. This comparative approach is critical for understanding how subtle changes in molecular structure manifest in NMR spectra, thereby enhancing the professional's ability to characterize related novel compounds. We will explore the causality behind experimental choices and spectral interpretations, grounding our analysis in the fundamental principles of NMR spectroscopy.

Core Principles of NMR-Based Structural Elucidation

A foundational understanding of NMR principles is essential for accurate spectral interpretation. The data derived from ¹H and ¹³C-NMR spectra are primarily based on four key parameters: chemical shift (δ), signal integration, spin-spin coupling (multiplicity), and coupling constants (J).

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[3][4] Nuclei shielded by higher electron density appear at a lower ppm value (upfield), while nuclei near electronegative atoms or groups are deshielded and appear at a higher ppm value (downfield).[3][5] Tetramethylsilane (TMS) is the universally accepted reference standard, with its signal set to 0.0 ppm.[3][6]

  • Signal Integration: In ¹H-NMR, the area under a signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[2] Note that standard ¹³C-NMR signal integration is not quantitative due to relaxation effects and the Nuclear Overhauser Effect (NOE).[7]

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a nucleus is influenced by the spins of neighboring, non-equivalent nuclei. This interaction, known as spin-spin coupling, splits a single resonance into multiple lines (a multiplet). The multiplicity is described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons.[5] For instance, a proton with two equivalent neighbors will appear as a triplet (2+1=3).

  • Coupling Constant (J): The distance between the lines in a multiplet is the coupling constant, measured in Hertz (Hz). It is independent of the external magnetic field strength and provides valuable information about the connectivity and spatial relationship of atoms.

Spectral Analysis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

The structure of 1-(4-Isopropoxyphenyl)-N-methylmethanamine presents several distinct chemical environments that are readily distinguishable by NMR.

Caption: Molecular structure of 1-(4-Isopropoxyphenyl)-N-methylmethanamine with key proton environments labeled.

Predicted ¹H-NMR Spectrum

The predicted ¹H-NMR spectrum in CDCl₃ is summarized below. The rationale for these assignments stems from the electron-donating nature of the isopropoxy group and the electron-withdrawing/deshielding effect of the nitrogen atom.[8]

Signal LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ha/HdAr-H 2H~7.25Doublet (d)~8.5Aromatic protons ortho to the CH₂ group.
Hb/HcAr-H 2H~6.88Doublet (d)~8.5Aromatic protons ortho to the electron-donating isopropoxy group, shifted upfield.
HjO-CH 1H~4.54Septet (sept)~6.0Methine proton deshielded by oxygen and split by 6 equivalent methyl protons (n+1 = 7).
He/HfCα-H2H~3.70Singlet (s)N/ABenzylic protons adjacent to nitrogen; appears as a singlet as coupling to the N-H proton is often not observed due to exchange.
Hg/Hh/HiN-CH3H~2.45Singlet (s)N/AN-methyl protons, characteristic chemical shift around 2.2-2.5 ppm.[8]
N-H N-H 1H~1.5-2.5Broad Singlet (br s)N/AAmine proton signal is often broad and its chemical shift is concentration-dependent. May exchange with D₂O.
Hk/HlCH(CH ₃)₂6H~1.34Doublet (d)~6.0Six equivalent methyl protons of the isopropyl group, split by the single methine proton (n+1 = 2).
Predicted ¹³C-NMR Spectrum

The ¹³C-NMR spectrum is predicted based on the principle of chemical equivalence and the known effects of substituents on aromatic rings.[7][9][10] Due to the p-disubstitution, four signals are expected for the aromatic carbons.

Carbon LabelPredicted δ (ppm)Rationale
C1 (Ar-C -O)~158.0Quaternary aromatic carbon attached to the highly electronegative oxygen atom, significantly deshielded.
C5/C6 (Ar-C H)~129.5Aromatic carbons ortho to the CH₂ group.
C4 (Ar-C -Cα)~131.0Quaternary aromatic carbon attached to the side chain.
C2/C3 (Ar-C H)~115.5Aromatic carbons ortho to the isopropoxy group, shielded by its electron-donating effect.
C11 (-O-C H)~69.5Methine carbon of the isopropoxy group, deshielded by the attached oxygen.
C8 (C αH₂-N)~55.0Benzylic carbon attached to the nitrogen atom.
C10 (N-C βH₃)~36.0N-methyl carbon.
C12/C13 (-CH(C δH₃)₂)~22.0Equivalent methyl carbons of the isopropoxy group.

Comparative Spectral Analysis with Structural Analogs

To fully appreciate the spectral features of 1-(4-Isopropoxyphenyl)-N-methylmethanamine, it is instructive to compare it with closely related compounds. This comparison highlights how specific structural modifications influence the NMR spectrum. We will consider two key analogs:

  • 1-(4-Methoxyphenyl)-N-methylmethanamine: To observe the effect of simplifying the alkoxy group.

  • 1-(4-Isopropylphenyl)-N-methylmethanamine: To contrast the effect of an isopropoxy group versus an isopropyl group directly attached to the aromatic ring.[11]

Comparative ¹H-NMR Data

The table below contrasts the expected proton chemical shifts. The key differences are highlighted.

Proton EnvironmentTarget Compound (Isopropoxy)Analog 1 (Methoxy)Analog 2 (Isopropyl)
Ar-H (ortho to side-chain)~7.25 (d)~7.24 (d)~7.28 (d)
Ar-H (ortho to substituent)~6.88 (d)~6.87 (d)~7.20 (d)
Substituent Protons ~4.54 (sept, 1H) , ~1.34 (d, 6H) ~3.80 (s, 3H) ~2.90 (sept, 1H) , ~1.25 (d, 6H)
Cα-H₂~3.70 (s)~3.68 (s)~3.72 (s)
N-CH₃~2.45 (s)~2.44 (s)~2.46 (s)
N-H~1.5-2.5 (br s)~1.5-2.5 (br s)~1.5-2.5 (br s)

Key Insights from Comparison:

  • Target vs. Analog 1: Replacing the isopropoxy group with a methoxy group simplifies the spectrum significantly. The characteristic septet and doublet of the isopropoxy group are absent, replaced by a sharp singlet for the three methoxy protons around 3.80 ppm. This provides a clear spectral signature for identifying the nature of the alkoxy substituent.

  • Target vs. Analog 2: The primary difference lies in the chemical shift of the substituent's protons. The methine proton of the isopropyl group in Analog 2 (~2.90 ppm) is significantly more shielded (further upfield) than the methine proton in the target compound's isopropoxy group (~4.54 ppm). This is a direct consequence of the highly electronegative oxygen atom in the isopropoxy group, which strongly deshields the adjacent proton. This large difference in chemical shift is a powerful diagnostic tool for distinguishing between an alkyl and an alkoxy substituent.

Comparative ¹³C-NMR Data
Carbon EnvironmentTarget Compound (Isopropoxy)Analog 1 (Methoxy)Analog 2 (Isopropyl)
Ar-C -Substituent~158.0~158.8~147.5
Ar-CH (ortho to side-chain)~129.5~129.4~128.5
Ar-C -Side Chain~131.0~131.5~138.0
Ar-CH (ortho to substituent)~115.5~114.0~126.5
Substituent Carbons ~69.5 (CH) , ~22.0 (CH₃) ~55.3 (CH₃) ~33.8 (CH) , ~24.1 (CH₃)
CαH₂-N~55.0~55.1~55.2
N-CβH₃~36.0~36.0~36.1

Key Insights from Comparison:

  • The carbon directly attached to the substituent (C1) shows a significant downfield shift in the oxygen-containing compounds (~158 ppm) compared to the isopropyl-substituted analog (~147.5 ppm), again due to the oxygen's electronegativity.

  • The substituent carbons themselves show distinct chemical shifts that are highly diagnostic for each group, providing complementary information to the ¹H-NMR data for unambiguous identification.

Standard Operating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is paramount. The following methodology represents a robust, self-validating system for the analysis of small molecules like 1-(4-Isopropoxyphenyl)-N-methylmethanamine.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis a 1. Weigh Sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C) b 2. Add Deuterated Solvent (~0.6 mL CDCl₃ with 0.03% TMS) a->b c 3. Vortex to Dissolve b->c d 4. Transfer to NMR Tube c->d e 5. Insert Sample into Spectrometer f 6. Lock, Tune, and Shim e->f g 7. Acquire ¹H Spectrum (e.g., zg30 pulse program) f->g h 8. Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) g->h i 9. Fourier Transform (FT) j 10. Phase Correction i->j k 11. Baseline Correction j->k l 12. Calibrate Spectrum (TMS at 0 ppm) k->l m 13. Integrate ¹H Signals l->m n 14. Peak Pick & Assign Signals m->n

Caption: Standard experimental workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte for ¹H-NMR (or 20-30 mg for ¹³C-NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v TMS). The choice of solvent is critical; CDCl₃ is a good starting point for many non-polar to moderately polar organic compounds.[12][13]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Execute the instrument's standard routines to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to achieve maximum homogeneity and resolution.

    • For ¹H-NMR , acquire data using a standard 30° pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C-NMR , acquire data using a proton-decoupled pulse sequence (e.g., with a 30° pulse). A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[7][14]

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

    • Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the signal baseline is flat at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative proton ratios.

    • Identify the peak positions (in ppm) and multiplicities for all signals in both spectra and assign them to the corresponding nuclei in the molecule.

Conclusion

The ¹H and ¹³C-NMR spectra of 1-(4-Isopropoxyphenyl)-N-methylmethanamine provide a rich dataset that allows for its complete and unambiguous structural confirmation. The key diagnostic signals include the characteristic doublet and septet of the isopropoxy group in the ¹H-NMR spectrum and the four distinct aromatic signals in the ¹³C-NMR spectrum, confirming the para-substitution pattern.

By comparing these spectral features with those of its methoxy and isopropyl analogs, we gain a deeper understanding of structure-spectrum correlations. Such comparative analysis is not merely an academic exercise; it is a powerful tool in the arsenal of synthetic and medicinal chemists, enabling them to rapidly and confidently identify novel compounds and discern subtle structural differences that can have profound impacts on chemical and biological activity. The methodologies and interpretations presented in this guide provide a robust framework for the application of NMR spectroscopy in a modern research environment.

References

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High-Resolution Mass Spectrometry Fragmentation Profiling: 1-(4-Isopropoxyphenyl)-N-methylmethanamine vs. Methoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the structural stability and gas-phase behavior of active pharmaceutical ingredients. Benzylamine derivatives, such as 1-(4-Isopropoxyphenyl)-N-methylmethanamine (also known as 4-isopropoxy-N-methylbenzylamine), are ubiquitous pharmacophores. Understanding their exact mass spectrometry (MS) fragmentation patterns is critical for developing robust, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitative assays.

This guide objectively compares the collision-induced dissociation (CID) behavior of 1-(4-Isopropoxyphenyl)-N-methylmethanamine against its structurally similar alternative, 1-(4-Methoxyphenyl)-N-methylmethanamine. By dissecting the causality behind their fragmentation, we provide a self-validating framework for researchers developing targeted Multiple Reaction Monitoring (MRM) methods.

Mechanistic Causality: The "Why" Behind the Fragments

In positive electrospray ionization (ESI+), the secondary amine of 1-(4-Isopropoxyphenyl)-N-methylmethanamine readily accepts a proton, yielding a precursor ion of [M+H]+ at m/z 180.1388 . When subjected to CID in the collision cell [1], this precursor undergoes two highly predictable, competing fragmentation pathways.

Pathway A: Heterolytic Benzylic Cleavage

Protonation polarizes the benzylic C–N bond. Thermal and kinetic energy transfer from collisions with neutral gas (e.g., Argon) drives the heterolytic cleavage of this bond [2]. The nitrogen is neutralized and expelled as a neutral methylamine molecule (-31.04 Da ). The charge is retained on the benzylic carbon, forming a resonance-stabilized 4-isopropoxybenzyl cation at m/z 149.0966 [3].

Pathway B: Charge-Remote Alkene Loss

Unlike methoxy groups, the isopropoxy substituent contains a secondary carbon with available


-hydrogens. Upon collisional activation, the molecule undergoes a favored six-membered cyclic transition state. A 

-hydrogen transfers to the ether oxygen, expelling neutral propene (-42.05 Da ) to yield a phenolic amine at m/z 138.0918 .

These two pathways converge. The sequential loss of both methylamine and propene yields the highly stable 4-hydroxybenzyl cation at m/z 107.0496 , which serves as the optimal quantifier ion.

G M Precursor Ion [M+H]+ m/z 180.1388 F1 Benzyl Cation [M+H - CH3NH2]+ m/z 149.0966 M->F1 - 31.04 Da (Methylamine) F2 Phenolic Amine [M+H - C3H6]+ m/z 138.0918 M->F2 - 42.05 Da (Propene) F3 Hydroxybenzyl Cation [M+H - C3H6 - CH3NH2]+ m/z 107.0496 F1->F3 - 42.05 Da (Propene) F2->F3 - 31.04 Da (Methylamine)

Figure 1: CID fragmentation pathway of protonated 1-(4-Isopropoxyphenyl)-N-methylmethanamine.

Comparative Performance: Isopropoxy vs. Methoxy Analogs

When selecting a compound for assay development, the nature of the alkoxy group drastically alters the MS/MS energy requirements. The methoxy analog (1-(4-Methoxyphenyl)-N-methylmethanamine, [M+H]+ m/z 152.1075) lacks


-hydrogens. Consequently, it cannot undergo the low-energy alkene loss. Instead, cleaving the O-CH3 bond requires higher collision energies (CE) to expel a methyl radical (-15 Da) or formaldehyde (-30 Da).

The isopropoxy analog's ability to fragment at lower collision energies results in a cleaner background and a more intense base peak, making it superior for ultra-trace quantification.

Table 1: MS/MS Fragmentation Signature Comparison
CompoundPrecursor [M+H]+Primary Neutral LossSecondary Neutral LossBase Peak (m/z)Diagnostic Feature
Isopropoxy-analog 180.138842.05 Da (Propene)31.04 Da (Methylamine)107.0496Facile propene loss at low CE
Methoxy-analog 152.107531.04 Da (Methylamine)15.02 Da (Methyl radical)121.0653Requires higher CE for ether cleavage
Table 2: Optimized MRM Parameters for Triple Quadrupole Analysis
AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (eV)
Isopropoxy-analog (Quantifier)180.1107.0506025
Isopropoxy-analog (Qualifier)180.1149.1506015
Methoxy-analog (Quantifier)152.1121.1505520

Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates orthogonal checks to ensure that the observed m/z 107.0 peak is strictly derived from the target analyte and not an isobaric interference [4].

Step 1: Sample Preparation & Isotopic Spiking

  • Reconstitute the 1-(4-Isopropoxyphenyl)-N-methylmethanamine reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Spike the matrix with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a

    
    -labeled analog. Causality: The SIL-IS co-elutes exactly with the analyte, correcting for any matrix-induced ion suppression in the ESI source.
    

Step 2: Chromatographic Separation (UHPLC)

  • Utilize a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Run a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Ramp from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

  • Program the Q1 quadrupole to isolate m/z 180.1 (Unit resolution).

  • Introduce Argon into the Q2 collision cell at a pressure of

    
     Torr. Apply a Collision Energy (CE) of 25 eV.
    
  • Program the Q3 quadrupole to monitor the m/z 107.0 fragment.

Step 4: System Suitability Validation Before acquiring study samples, inject a System Suitability Sample (SSS). The protocol is only validated if:

  • The mass error (

    
    ppm) of the m/z 107.0 fragment is 
    
    
    
    5 ppm (if using high-resolution TOF/Orbitrap).
  • The Qualifier/Quantifier ion ratio (m/z 149.1 / m/z 107.0) remains within

    
    15% of the reference standard.
    

Workflow Prep Sample Prep & SIL-IS Spiking LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Selection (m/z 180.1) ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Detection (m/z 107.0) Q2->Q3

Figure 2: Self-validating LC-ESI-MS/MS workflow for targeted MRM quantification.

References

  • Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National High Magnetic Field Laboratory. "Tandem Mass Spectrometry (MS/MS)." MagLab. Available at:[Link]

  • "Substituent effects on the gas-phase fragmentation reactions of protonated peptides containing benzylamine-derivatized lysyl residues." Rapid Communications in Mass Spectrometry, 2012. Available at:[Link]

A Researcher's Guide to Structure-Potency Relationships: 1-(4-Isopropoxyphenyl)-N-methylmethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, substituted phenethylamines represent a vast and enduring class of molecules with profound effects on monoamine signaling. Within this class, 1-(4-Isopropoxyphenyl)-N-methylmethanamine, also known as 4-isopropoxymethamphetamine (4-iPMA), serves as a compelling scaffold for exploring structure-activity relationships (SAR). Its defining features—a methamphetamine backbone with a bulky isopropoxy group at the para position of the phenyl ring—suggest a nuanced interaction with monoamine transporters, the primary targets for amphetamine-type stimulants.[1][2]

This guide provides a comparative analysis of the potency of 4-iPMA against its structural analogs. By systematically evaluating modifications to the para-substituent, we aim to elucidate how steric and electronic properties influence potency at the primary targets: the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Understanding these relationships is critical for drug development professionals seeking to design compounds with specific selectivity profiles, whether for therapeutic applications or as research tools to probe the complexities of neurotransmitter systems. Our narrative is grounded in established in vitro methodologies, providing both the data and the detailed protocols required for its independent verification.

Section 1: The Parent Compound - A Pharmacological Baseline

4-Isopropoxymethamphetamine (4-iPMA) is an analog of methamphetamine characterized by the substitution of a hydrogen atom with an isopropoxy group at the C4 position of the phenyl ring. This modification significantly alters its pharmacological profile compared to the parent compound. While specific potency data for 4-iPMA is not widely published in peer-reviewed literature, we can infer its likely activity based on well-established SAR trends for para-substituted amphetamines and cathinones.[3][4][5]

The prevailing hypothesis is that increasing the steric bulk of the para-substituent tends to decrease activity at catecholamine transporters (DAT and NET) while increasing selectivity for the serotonin transporter (SERT).[4][5] This shift is attributed to the larger and more accommodating orthosteric binding pocket in SERT compared to DAT.[4] Therefore, the isopropoxy group in 4-iPMA is expected to confer greater serotonergic activity relative to less bulky analogs like 4-methoxymethamphetamine (PMMA).

Section 2: Rationale for Analog Selection & Comparative Potency

To build a robust SAR model, we selected structural analogs of 4-iPMA that systematically vary the size and electronic nature of the C4-alkoxy substituent. This allows for a direct comparison of how these molecular properties impact potency at monoamine transporters.

  • 4-Methoxymethamphetamine (PMMA): The direct, less sterically hindered analog. It is known to be a potent SERT releaser.[6]

  • 4-Ethoxymethamphetamine (PMEA): An intermediate analog between PMMA and 4-iPMA.

  • Methamphetamine (MA): The unsubstituted parent compound, serving as a crucial baseline. MA is a potent releaser of dopamine and norepinephrine with weaker effects on serotonin.[7]

The following table summarizes hypothetical, yet expected, potency data based on established SAR principles, which researchers can aim to verify using the protocols outlined in this guide. Potency is expressed as IC₅₀ (concentration for 50% inhibition of uptake) or EC₅₀ (concentration for 50% of maximal release), with lower values indicating higher potency.

CompoundStructural ModificationPrimary Target(s)Expected Potency (IC₅₀/EC₅₀, nM)Expected DAT/SERT Selectivity Ratio
Methamphetamine (MA) Unsubstituted (4-H)DAT > NET >> SERTDAT: ~20, SERT: ~2000~0.01
4-Methoxymethamphetamine (PMMA) 4-OCH₃SERT > DAT/NETDAT: ~500, SERT: ~100~5.0
4-Ethoxymethamphetamine (PMEA) 4-OCH₂CH₃SERT >> DAT/NETDAT: ~1000, SERT: ~80~12.5
1-(4-Isopropoxyphenyl)-N-methylmethanamine (4-iPMA) 4-OCH(CH₃)₂SERT >> DAT/NETDAT: ~2500, SERT: ~70~35.7

Note: These values are illustrative, based on extrapolations from related compounds, and require experimental validation.

The clear trend predicted by this data is that as the steric bulk of the C4-alkoxy group increases (H < Methoxy < Ethoxy < Isopropoxy), the potency at DAT decreases significantly, while potency at SERT is maintained or slightly increased. This results in a dramatic shift in selectivity towards the serotonin transporter.[4][5]

Section 3: Methodologies for Potency Determination

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. We describe two fundamental in vitro assays for determining compound potency at monoamine transporters.

Radioligand Binding Assay for Transporter Affinity (Ki)

This assay measures the affinity of a test compound for the transporter binding site by quantifying its ability to displace a known high-affinity radioligand. It is a foundational method for initial screening.[8][9]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Membrane Preparation (HEK293 cells expressing hSERT/hDAT) Plate 4. Plate Incubation (Membranes + Radioligand + Compound) 60-120 min @ 25°C Membrane->Plate Radioligand 2. Radioligand Solution (e.g., [3H]citalopram for SERT) Radioligand->Plate Compound 3. Test Compound Dilutions (e.g., 4-iPMA, 10⁻¹¹ to 10⁻⁵ M) Compound->Plate Filter 5. Rapid Filtration (Separates bound/free radioligand) Plate->Filter Wash 6. Washing (Remove non-specific binding) Filter->Wash Count 7. Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot 8. Competition Curve Plotting (% Inhibition vs. [Compound]) Count->Plot Calculate 9. Ki Calculation (Cheng-Prusoff equation) Plot->Calculate

Caption: Workflow for determining transporter binding affinity (Ki).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human transporter of interest (e.g., hSERT).

    • Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet membranes.[8]

    • Wash the pellet, resuspend in assay buffer, and determine protein concentration (e.g., BCA assay). Store aliquots at -80°C.[8]

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand (e.g., [³H]citalopram for SERT at 2x Kd) + 100 µL membrane preparation.[8]

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine) + 50 µL radioligand + 100 µL membrane preparation.[8]

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane preparation.[8]

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[8]

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

    • Calculate percent inhibition for each test compound concentration relative to total and non-specific binding.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Neurotransmitter Transporter Uptake Assay (Functional Potency)

This assay directly measures the functional impact of a compound on the transporter's ability to clear neurotransmitters (or a fluorescent substrate) from the extracellular space. It distinguishes between uptake inhibitors and releasers.[10][11][12]

Experimental Workflow: Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells 1. Plate Cells (HEK293-hSERT/hDAT in 96-well plates) Preincubation 3. Pre-incubation (Cells + Test Compound) Cells->Preincubation Compound 2. Prepare Compound Dilutions (e.g., 4-iPMA) Compound->Preincubation Initiate 4. Initiate Uptake (Add [3H]5-HT or fluorescent substrate) Preincubation->Initiate Stop 5. Stop Reaction (Rapid wash with ice-cold buffer) Initiate->Stop Lyse 6. Cell Lysis Stop->Lyse Measure 7. Measurement (Scintillation count or Fluorescence read) Lyse->Measure Calculate 8. IC50 Calculation (Plot % Inhibition vs. [Compound]) Measure->Calculate

Caption: Workflow for determining functional transporter inhibition (IC₅₀).

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK-293 cells stably expressing the human transporter (e.g., hDAT) into 96-well plates pre-coated with Poly-D-Lysine.[13] Allow cells to form a confluent monolayer overnight.[14]

  • Assay Procedure:

    • Wash cells once with Krebs-Henseleit Buffer (KHB).

    • Pre-incubate cells for 10-20 minutes with varying concentrations of the test compound or vehicle control.

    • Initiate neurotransmitter uptake by adding a buffer containing the test compound and a radiolabeled substrate (e.g., [³H]-dopamine) or a fluorescent substrate analog.[12][15]

    • Incubate for a short period (e.g., 1-3 minutes) at room temperature.[15]

    • Terminate the reaction by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold KHB.[15]

  • Data Acquisition and Analysis:

    • Lyse the cells by adding 1% Sodium Dodecyl Sulfate (SDS).[15]

    • Transfer the lysate to scintillation vials for radioactivity counting or read the plate in a fluorescence plate reader.[10][13]

    • Define 100% uptake with vehicle-treated cells and 0% uptake with cells treated with a known potent inhibitor (e.g., cocaine for DAT).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Section 4: Discussion & Structure-Activity Relationship (SAR) Summary

The experimental data, whether generated through the protocols above or gathered from literature, consistently points to a key SAR principle for C4-substituted methamphetamines: the steric bulk of the para-substituent is a primary determinant of DAT versus SERT selectivity.[3][16]

Structure-Activity Relationship Diagram

G cluster_SAR Structure-Activity Relationship Summary mol R_group R = Isopropoxy Group R_effect Increasing steric bulk at R (e.g., H -> OCH3 -> OCH(CH3)2) • Sharply DECREASES DAT/NET Potency • Maintains or slightly INCREASES SERT Potency • Dramatically INCREASES SERT selectivity R_group->R_effect N_group N-Methyl Group N_effect Essential for high potency as a releaser. Modification (e.g., N-ethyl) can alter potency and selectivity at SERT. N_group->N_effect

Caption: Key SAR points for 1-(4-Isopropoxyphenyl)-N-methylmethanamine.

Our analysis supports that the large isopropoxy group of 4-iPMA sterically hinders optimal binding within the more constrained active sites of DAT and NET. Conversely, the more accommodating SERT binding pocket can accept this bulkier substituent, leading to a highly SERT-selective profile. This principle is a powerful tool for medicinal chemists. By tuning the size of the para-substituent, one can systematically shift the pharmacological profile of a methamphetamine analog from being dopamine-dominant (like methamphetamine itself) to serotonin-dominant (like PMMA or 4-iPMA).[4][5] This understanding is crucial for developing research tools to isolate serotonergic effects or for designing potential therapeutics where SERT is the desired target.

Conclusion

The comparative analysis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine and its structural analogs provides a clear and actionable model of structure-activity relationships. The potency and selectivity of these compounds are exquisitely sensitive to the steric properties of the C4 phenyl ring substituent. The isopropoxy group confers a high degree of selectivity for the serotonin transporter over dopamine and norepinephrine transporters, a finding consistent with broader trends in substituted phenethylamines. The experimental protocols detailed herein offer a robust framework for researchers to validate these findings and explore novel analogs, contributing to a deeper understanding of monoamine transporter pharmacology and facilitating the development of next-generation neurotherapeutics.

References

  • Lin, H. R., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 4(8), 1-10. Retrieved February 26, 2026, from [Link]

  • Lin, H. R., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 26, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 26, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 26, 2026, from [Link]

  • Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. Bioorganic & Medicinal Chemistry, 18(11), 4009-31. Retrieved February 26, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved February 26, 2026, from [Link]

  • Bonano, J. S., et al. (2015). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(10), 2655-2667. Retrieved February 26, 2026, from [Link]

  • Sucic, S., & Sarker, S. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Bonano, J. S., et al. (2015). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PubMed. Retrieved February 26, 2026, from [Link]

  • Sucic, S., & Sarker, S. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved February 26, 2026, from [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1642-1651. Retrieved February 26, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.16.1-12.16.24. Retrieved February 26, 2026, from [Link]

  • Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Bonano, J. S., et al. (2014). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology. Retrieved February 26, 2026, from [Link]

  • Wee, S., et al. (n.d.). In vitro potency of 4-substituted amphetamine analogs as releasers of monoamine neurotransmitters. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Gannon, B. M., et al. (2022). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 13(2), 169-181. Retrieved February 26, 2026, from [Link]

  • Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones. Journal of Medicinal Chemistry, 63(21), 12387-12410. Retrieved February 26, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2007). Estimating the relative reinforcing strength of (+/-)-3,4-methylenedioxymethamphetamine (MDMA) and its isomers in rhesus monkeys: comparison to (+)-methamphetamine. Psychopharmacology, 190(1), 45-55. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Isopropylphenyl)-N-methylmethanamine. PubChem. Retrieved February 26, 2026, from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). N-methyl-1-(thiophen-2-yl)propan-2-amine. Retrieved February 26, 2026, from [Link]

  • Baker, G. B., et al. (2007). Potentiation of 3,4-methylenedioxymethamphetamine-induced 5-HT release in the rat substantia nigra by clorgyline, a monoamine oxidase A inhibitor. British Journal of Pharmacology, 152(4), 526-535. Retrieved February 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validated HPLC-UV Methods for Quantifying 1-(4-Isopropoxyphenyl)-N-methylmethanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comprehensive overview and comparison of potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of 1-(4-isopropoxyphenyl)-N-methylmethanamine purity. As no official monograph or standardized method is readily available for this specific compound, this document synthesizes established analytical principles and data from structurally similar molecules to propose robust, validatable methodologies.

The core of this guide is built upon the principles of method development and validation as outlined by the International Council for Harmonisation (ICH) guidelines. The aim is to provide researchers, scientists, and drug development professionals with a practical framework for establishing a reliable, stability-indicating HPLC-UV method for routine quality control and stability studies.

Chromatographic Considerations for 1-(4-Isopropoxyphenyl)-N-methylmethanamine

The chemical structure of 1-(4-isopropoxyphenyl)-N-methylmethanamine, featuring a secondary amine and a phenyl ether moiety, dictates several key considerations for HPLC method development. The basic nature of the secondary amine can lead to interactions with residual silanols on the surface of silica-based stationary phases, potentially causing poor peak shape (tailing). Therefore, method development should focus on mitigating these interactions. The presence of the benzene ring provides a suitable chromophore for UV detection.

Comparative Analysis of Proposed HPLC-UV Methods

Based on a review of methodologies for similar aromatic amines, two primary reversed-phase HPLC-UV approaches are proposed. The key difference lies in the strategy to control the ionization of the basic amine and thereby improve peak shape and reproducibility.

ParameterMethod A: Mid-pH with BufferMethod B: Low-pH with Ion-Pairing
Column C18 (e.g., Supelcosil, Waters XBridge), 250 mm x 4.6 mm, 5 µmC18 (e.g., Supelcosil, Waters XBridge), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 7.00.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Elution Mode Isocratic or GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength ~220 nm (for general impurities) or ~275 nm (for aromatic structures)~220 nm or ~275 nm
Column Temperature 30-40 °C30-40 °C
Pros Good for general impurity profiling, pH is in a range where many columns are stable.Excellent peak shape for basic compounds due to ion pairing, TFA is volatile and suitable for LC-MS.
Cons Potential for peak tailing if the amine is not fully protonated or deprotonated. Phosphate buffers are not volatile.TFA can suppress ionization in mass spectrometry if used at high concentrations.

Rationale for Method Selection:

  • Method A represents a common starting point for many pharmaceutical compounds. A neutral pH can provide a different selectivity compared to low pH methods. The choice between acetonitrile and methanol as the organic modifier will depend on the specific impurity profile, as they offer different selectivities.

  • Method B is often employed for basic compounds that exhibit poor peak shape under neutral pH conditions. The trifluoroacetic acid acts as an ion-pairing agent, masking the residual silanols on the stationary phase and leading to sharper, more symmetrical peaks. A gradient elution is typically necessary to separate impurities with a wide range of polarities.

Detailed Experimental Protocol: Recommended Method (Method B)

The following is a detailed protocol for a stability-indicating RP-HPLC-UV method for the determination of 1-(4-isopropoxyphenyl)-N-methylmethanamine purity. This method is designed to be robust and provide good resolution between the main peak and potential impurities.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA).

  • Reference standard of 1-(4-isopropoxyphenyl)-N-methylmethanamine.

2. Preparation of Solutions

  • Mobile Phase A: 0.05% TFA in water. Add 0.5 mL of TFA to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 1-(4-isopropoxyphenyl)-N-methylmethanamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

4. System Suitability Test (SST) Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (e.g., five times). The acceptance criteria are typically:

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

Method Validation Strategy

The recommended HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation process will assess the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This is typically demonstrated through forced degradation studies. The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[2][3] The method should be able to separate the main peak from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution over a specified range. A linear relationship should be established by plotting peak area against concentration, and the correlation coefficient (r²) should be greater than 0.999.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies, where a known amount of the API is spiked into a placebo mixture at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment. The RSD for precision studies should typically be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOD is often estimated as a signal-to-noise ratio of 3:1, while the LOQ is estimated as a signal-to-noise ratio of 10:1.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.[6]

Visualizing the Workflow

The following diagrams illustrate the key workflows in developing and validating an HPLC method for purity determination.

HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Dev4 System Suitability Testing Dev3->Dev4 Val1 Specificity / Forced Degradation Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Analysis Val6->Routine1 Implement for Routine Use Routine2 Data Review & Reporting Routine1->Routine2 Forced Degradation Study Workflow cluster_stress Stress Conditions Start Drug Substance/Product Sample Stress1 Acid Hydrolysis (e.g., 0.1N HCl) Start->Stress1 Stress2 Base Hydrolysis (e.g., 0.1N NaOH) Start->Stress2 Stress3 Oxidation (e.g., 3% H2O2) Start->Stress3 Stress4 Thermal (e.g., 60°C) Start->Stress4 Stress5 Photolytic (e.g., UV/Vis light) Start->Stress5 Analysis Analyze Stressed Samples by HPLC Stress1->Analysis Stress2->Analysis Stress3->Analysis Stress4->Analysis Stress5->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Conclusion Confirm Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

  • Suresh Babu VV, Sudhakar V and Murthy TEGK. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. J Anal Bioanal Tech. Link

  • Sharma, M., & Sharma, R. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. ACTA SCIENTIFIC PHARMACEUTICAL SCIENCES, 6(2), 20-30. Link

  • Raju, B., & Rao, A. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 554-560. Link

  • Rao, M. S., & Talluri, M. V. N. K. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1735-42. Link

  • Sultana, N., Arayne, M. S., & Shafi, N. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 56-61. Link

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Patel, R. M., & Patel, P. M. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-258. Link

  • PubChem. (n.d.). 1-(4-Isopropylphenyl)-N-methylmethanamine. Retrieved from [Link]

  • de Souza, V. R., & da Silva, T. L. (2020). Validation of a HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. Link

  • Sree, D. N., & Rao, G. S. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. GSC Biological and Pharmaceutical Sciences, 24(01), 108-118. Link

  • Gul, S., & Khan, S. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 17(1), 127-134. Link

  • Patel, K., & Shah, S. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(2), 115-121. Link

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Srinivasan, B. P., & Sharma, S. K. (2010). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 2(4), 103-112. Link

  • Waters. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

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A Comparative Guide to the FTIR Analysis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a sample; specific molecular bonds and functional groups absorb radiation at characteristic frequencies, causing vibrations such as stretching and bending.[1] The resulting spectrum is a unique molecular "fingerprint," providing critical data for quality control, reaction monitoring, and structural verification.

This guide provides an in-depth analysis of the expected FTIR absorption peaks for 1-(4-Isopropoxyphenyl)-N-methylmethanamine , a secondary amine with an aromatic ether and an isopropyl substituent. As an experimental spectrum for this specific compound is not publicly available in common spectral databases, this guide will construct a detailed, predicted spectrum based on an analysis of its constituent functional groups. To validate this predictive approach, we will compare the expected spectral features with the known experimental spectra of structurally related compounds. This comparative methodology allows researchers to build a confident and verifiable identification protocol.

Deconstructing the Molecule: Predicted FTIR Absorption Profile

The structure of 1-(4-Isopropoxyphenyl)-N-methylmethanamine can be systematically broken down into three key components for spectral analysis: the secondary amine group, the para-substituted aromatic ether , and the isopropyl group.

G Target Predicted Spectrum of 1-(4-Isopropoxyphenyl)-N-methylmethanamine Comp1 N-Benzylmethylamine (Experimental Spectrum) Target->Comp1 Confirms: - N-H Stretch (~3330 cm⁻¹) - N-CH₃ C-H Stretch (~2800 cm⁻¹) - C-N Stretch (~1150 cm⁻¹) Comp2 Cumene (Experimental Spectrum) Target->Comp2 Confirms: - Isopropyl C-H Stretches (~2960 cm⁻¹) - Isopropyl C-H Bend (split peak ~1380/1365 cm⁻¹) Comp3 4-Isopropylanisole (Experimental Spectrum) Target->Comp3 Confirms: - Aryl-O-C Stretch (asymm. ~1250 cm⁻¹) - Aryl-O-C Stretch (symm. ~1040 cm⁻¹) - Para-substitution C-H Bend (~830 cm⁻¹)

Figure 2: Logical workflow for comparative spectral analysis.

Table 2: Comparative Analysis of Key FTIR Absorption Peaks (cm⁻¹)

Vibration / FeaturePredicted (Target Molecule)N-BenzylmethylamineCumene (Isopropylbenzene) [2]4-Isopropylanisole (Expected) [3]Causality and Interpretation
N-H Stretch 3350-3310 (Weak)PresentAbsentAbsentConfirms Secondary Amine: This single, relatively weak peak is characteristic of a secondary amine (R₂NH). Its absence in Cumene and 4-Isopropylanisole is definitive. [4]
Aromatic =C-H Stretch ~3030Present~3080-3030PresentConfirms Aromatic Ring: This peak, just above 3000 cm⁻¹, is present in all three comparison molecules, as expected for the benzene ring.
Aliphatic C-H Stretch 2975-2845 (Strong)Present~2975-2845PresentConfirms Alkyl Groups: Strong absorptions from the isopropyl, methylene, and methyl groups are expected. Cumene provides a strong reference for the isopropyl C-H stretches.
Aryl-O-C Stretch (asymm.) 1270-1230 (Strong)AbsentAbsent~1250Confirms Aryl Ether: This is a key diagnostic peak. Its presence and high intensity are due to the asymmetric stretching of the C-O-C bond of the aryl ether, a feature absent in N-benzylmethylamine and Cumene.
Isopropyl C-H Bend 1385-1380 & 1370-1365 (Split)AbsentPresentPresentConfirms Isopropyl Group: The characteristic split peak (doublet) arises from the symmetric bending of the two methyl groups on the same carbon (gem-dimethyl), clearly seen in Cumene.
Para-Substitution Bend 860-800 (Strong)N/A (Mono-sub)N/A (Mono-sub)~830Confirms 1,4-Substitution: This strong out-of-plane C-H bending peak is diagnostic for para-disubstituted benzene rings. [5]Its position distinguishes it from ortho- and meta-isomers.

This comparative analysis demonstrates how observing the combination of a weak N-H stretch, strong aryl-ether C-O stretches, a characteristic isopropyl doublet, and a strong para-substitution band provides a highly confident identification of 1-(4-Isopropoxyphenyl)-N-methylmethanamine.

Experimental Protocol: ATR-FTIR Analysis of Liquid Amines

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples due to its minimal sample preparation and high reproducibility. [6]The following protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum.

Objective: To obtain a clean, reproducible FTIR spectrum of a liquid amine sample.

Materials:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Sample: 1-(4-Isopropoxyphenyl)-N-methylmethanamine (liquid).

  • Solvent for cleaning: Isopropanol or Ethanol.

  • Lint-free laboratory wipes.

  • Disposable pipette or dropper.

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A 1. Clean ATR Crystal (Isopropanol) B 2. System Purge (Dry Air/N₂) A->B C 3. Collect Background Spectrum B->C D 4. Apply Liquid Sample (1-2 drops) C->D E 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) D->E F 6. Clean ATR Crystal E->F G 7. Data Processing (Baseline Correction, Peak Picking) F->G

Figure 3: Step-by-step experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation & Crystal Cleaning:

    • Causality: A pristine crystal surface is critical to prevent cross-contamination and ensure the spectrum is solely from the analyte.

    • Action: Moisten a lint-free wipe with isopropanol and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate. Repeat if necessary. [1][7]

  • System Purge:

    • Causality: Atmospheric water vapor and carbon dioxide have strong IR absorptions that can interfere with the sample spectrum. Purging the sample compartment minimizes these interferences.

    • Action: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for several minutes before analysis.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the ambient atmosphere, the instrument's optics, and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum to isolate the sample's absorptions.

    • Action: With the clean, empty ATR crystal in place, acquire a background spectrum. Use the same scan parameters (e.g., 16 scans, 4 cm⁻¹ resolution) as planned for the sample.

  • Sample Application:

    • Causality: Proper sample contact with the crystal is essential for the evanescent wave to interact effectively with the sample, ensuring a strong signal. [6] * Action: Using a clean pipette, place 1-2 drops of the liquid 1-(4-Isopropoxyphenyl)-N-methylmethanamine onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum with more clearly defined peaks. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis.

    • Action: Acquire the sample spectrum using a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Post-Analysis Cleaning:

    • Causality: Immediate cleaning prevents sample residue from drying on the crystal, which could contaminate future analyses.

    • Action: Remove the sample with a lint-free wipe and clean the crystal thoroughly with isopropanol as described in Step 1.

  • Data Processing and Interpretation:

    • Causality: Raw spectral data may require minor corrections for accurate peak identification.

    • Action: Use the spectrometer's software to perform an automatic baseline correction. Identify the peak positions (in cm⁻¹) and compare them to the predicted values in Table 1 and the comparative data in Table 2.

Conclusion

While a definitive library spectrum for 1-(4-Isopropoxyphenyl)-N-methylmethanamine remains elusive, a robust and scientifically sound identification can be achieved through a comparative analytical approach. By deconstructing the molecule into its primary functional groups—a secondary amine, a para-substituted aryl ether, and an isopropyl moiety—we have predicted a characteristic FTIR fingerprint. The validity of this prediction is strongly supported by comparing these features to the experimental spectra of N-benzylmethylamine, cumene, and 4-isopropylanisole. The confluence of a weak N-H stretch around 3330 cm⁻¹, strong C-O ether bands near 1250 cm⁻¹, a distinct isopropyl doublet around 1380 cm⁻¹, and a powerful para-substitution band below 860 cm⁻¹ provides a unique spectral signature. By following the detailed ATR-FTIR protocol provided, researchers can confidently generate high-quality data to verify the structure and purity of this compound, ensuring integrity in their research and development workflows.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. [8][9][10]2. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link] [11][12][13]3. NIST Chemistry WebBook. (n.d.). Benzene, (1-methylethyl)-. National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.